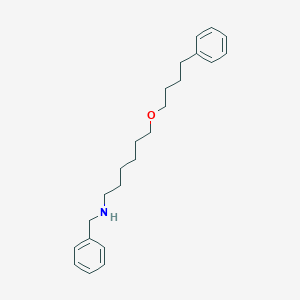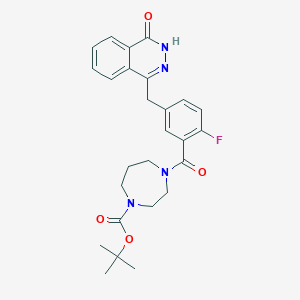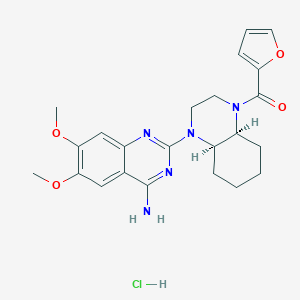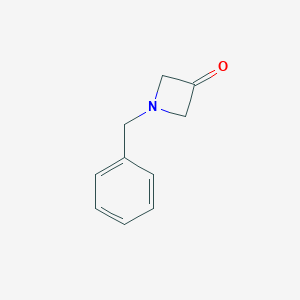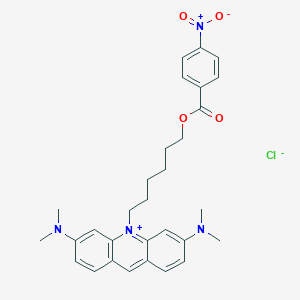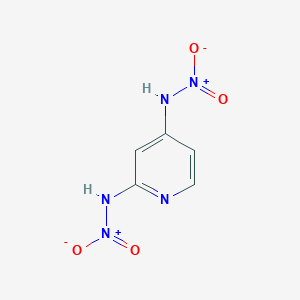
N-(2-Nitramidopyridin-4-yl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitramidopyridin-4-yl)nitramide, also known as NPDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDN is a high-energy material that has been studied for its explosive properties, as well as its potential use as a propellant.
Mécanisme D'action
The mechanism of action of N-(2-Nitramidopyridin-4-yl)nitramide as an explosive material involves the rapid release of energy upon detonation. This energy release is due to the decomposition of N-(2-Nitramidopyridin-4-yl)nitramide into nitrogen gas, carbon dioxide, and water. The rapid release of energy causes a shock wave that can cause significant damage to surrounding structures.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of N-(2-Nitramidopyridin-4-yl)nitramide. However, it is known that exposure to N-(2-Nitramidopyridin-4-yl)nitramide can cause skin and eye irritation. In addition, inhalation of N-(2-Nitramidopyridin-4-yl)nitramide can cause respiratory irritation and damage to the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Nitramidopyridin-4-yl)nitramide is its high energy release, which makes it a promising candidate for use in explosive devices and rocket propulsion systems. However, one of the limitations of N-(2-Nitramidopyridin-4-yl)nitramide is its sensitivity to shock and friction, which can make it difficult to handle in a laboratory setting.
Orientations Futures
There are several future directions for research on N-(2-Nitramidopyridin-4-yl)nitramide. One area of research is the development of safer handling methods for N-(2-Nitramidopyridin-4-yl)nitramide in a laboratory setting. Another area of research is the development of new applications for N-(2-Nitramidopyridin-4-yl)nitramide, such as its use in nanotechnology or as a high-energy fuel. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-Nitramidopyridin-4-yl)nitramide to ensure that it can be used safely in various applications.
Conclusion:
In conclusion, N-(2-Nitramidopyridin-4-yl)nitramide is a high-energy material that has gained significant attention in the scientific community due to its potential applications in various fields. While there are limitations to its use in a laboratory setting, the high energy release of N-(2-Nitramidopyridin-4-yl)nitramide makes it a promising candidate for use in explosive devices and rocket propulsion systems. Further research is needed to ensure that N-(2-Nitramidopyridin-4-yl)nitramide can be used safely in various applications and to develop new applications for this promising compound.
Méthodes De Synthèse
The synthesis of N-(2-Nitramidopyridin-4-yl)nitramide involves the reaction of 2-aminopyridine with nitric acid to form 2-nitramidopyridine. This compound is then reacted with nitronium tetrafluoroborate to form N-(2-Nitramidopyridin-4-yl)nitramide. The synthesis of N-(2-Nitramidopyridin-4-yl)nitramide is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-Nitramidopyridin-4-yl)nitramide has been studied extensively for its potential use as an explosive material. It has been found to have a high detonation velocity and a high energy release, making it a promising candidate for use in explosive devices. In addition to its explosive properties, N-(2-Nitramidopyridin-4-yl)nitramide has also been studied for its potential use as a propellant. It has been found to have a high specific impulse, which makes it a promising candidate for use in rocket propulsion systems.
Propriétés
Numéro CAS |
142204-86-2 |
|---|---|
Nom du produit |
N-(2-Nitramidopyridin-4-yl)nitramide |
Formule moléculaire |
C5H5N5O4 |
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
N-(2-nitramidopyridin-4-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-6-5(3-4)8-10(13)14/h1-3H,(H2,6,7,8) |
Clé InChI |
MMNFHKBJWKIHBT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
SMILES canonique |
C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonymes |
2,4-Pyridinediamine,N,N-dinitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



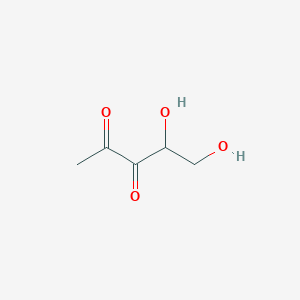

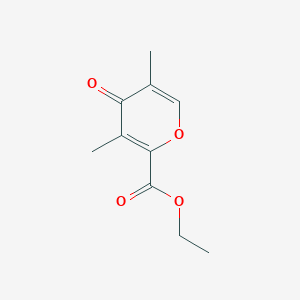
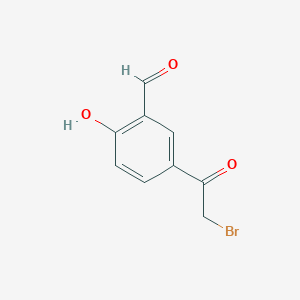

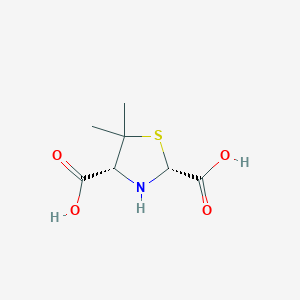
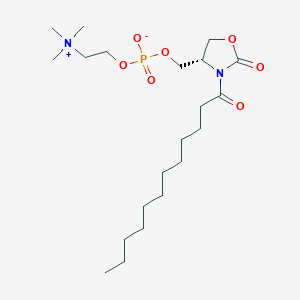
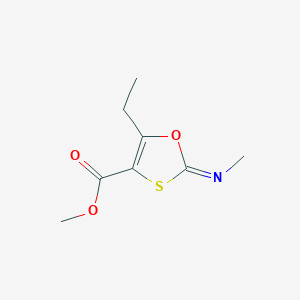
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
